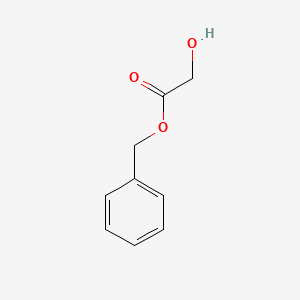

Benzyl glycolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl glycolate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Organic Synthesis

1. Precursor for Monosaccharide Building Blocks

Benzyl glycolate serves as a critical intermediate in the synthesis of protected monosaccharides. The benzyl group provides a protective effect for the hydroxyl group, facilitating selective modifications during synthesis. This application is particularly relevant in carbohydrate chemistry where protecting groups are essential for the successful construction of complex molecules .

2. Synthesis of Phosphazenes

The compound is utilized in the preparation of phosphazenes, which are inorganic polymers with alternating phosphorus and nitrogen atoms. These polymers can be tailored by modifying the this compound unit during synthesis, leading to materials with specific properties for various applications .

3. Glycosylation Reactions

this compound is involved in glycosylation reactions, which are fundamental for constructing glycosidic bonds in glycoconjugates. Its role as a glycosyl donor allows for the formation of complex carbohydrates that are significant in biological systems .

Biological Applications

1. Immunological Modulation

Recent studies have highlighted this compound's interaction with toll-like receptor 4 (TLR-4) on immune cells, such as macrophages and dendritic cells. This interaction promotes the production of inflammatory cytokines, suggesting potential therapeutic applications in conditions involving immune dysregulation .

2. Safety Profile

While this compound shows promise in immunological contexts, it is essential to note its safety profile; it can cause skin and eye irritation, necessitating careful handling during research and application .

Case Studies

Case Study 1: Synthesis of Protected Monosaccharides

In a study published by ACS Publications, researchers demonstrated the utility of this compound in synthesizing protected forms of monosaccharides. The study highlighted how the protective group facilitated selective reactions that led to higher yields of desired products compared to traditional methods .

Case Study 2: Immunomodulatory Effects

Research exploring this compound's effects on TLR-4 signaling pathways revealed its potential role in enhancing inflammatory responses. This study suggested that further investigation could lead to new therapeutic strategies for treating autoimmune diseases .

属性

IUPAC Name |

benzyl 2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBEIOKFRWQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340075 |

Source

|

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-16-1, 30379-58-9 |

Source

|

| Record name | Benzyl (1)-glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。